Fmoc-Sec(Mob)-OPfp
Description
Fmoc-Sec(Mob)-OPfp is a protected selenocysteine derivative widely used in solid-phase peptide synthesis (SPPS). Its structure includes:
- Fmoc (9-fluorenylmethyloxycarbonyl): A temporary α-amino protecting group removed under basic conditions (e.g., piperidine).
- Sec (selenocysteine): A selenium-containing amino acid critical for synthesizing selenoproteins and studying redox-active peptides.
- Mob (p-methoxybenzyl): A side-chain protecting group on selenium, removable via strong acids like trifluoroacetic acid (TFA).
- OPfp (pentafluorophenyl ester): A highly reactive activating group that facilitates efficient coupling to peptide chains during SPPS .
This derivative is pivotal for introducing selenocysteine into peptides while minimizing deselenation (Se loss) and side reactions. Its commercial availability and compatibility with Fmoc-SPPS protocols make it a cornerstone in selenopeptide chemistry .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methoxyphenyl)methylselanyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24F5NO5Se/c1-41-18-12-10-17(11-13-18)15-44-16-24(31(39)43-30-28(36)26(34)25(33)27(35)29(30)37)38-32(40)42-14-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,38,40)/t24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFRQFWMSNIWVPS-DEOSSOPVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C[Se]CC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C[Se]C[C@@H](C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24F5NO5Se | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Selenocysteine Protection with Mob Group
The Mob group is introduced to the selenol (-SeH) side chain of selenocysteine to prevent undesired oxidation or side reactions during peptide elongation. Two primary methodologies dominate:
Alkylation of Selenocysteine Precursors
Direct Displacement of Tosylates
Fmoc Protection of the Amino Group
The α-amino group of Mob-protected selenocysteine is shielded using Fmoc-Cl or Fmoc-OSu:
Carboxyl Activation as OPfp Ester
The carboxylic acid of Fmoc-Sec(Mob)-OH is converted to the OPfp ester for efficient coupling during SPPS:
-
Activation Protocol :
Optimization Strategies and Challenges
Racemization Mitigation
Comparative Analysis of Synthetic Methods
Large-Scale Production Considerations
Cost-Efficiency
Chemical Reactions Analysis
Types of Reactions
Fmoc-Sec(Mob)-OPfp undergoes several types of chemical reactions, including:
Substitution Reactions: The pentafluorophenyl ester group can be substituted by nucleophiles, facilitating peptide bond formation.
Deprotection Reactions: The Fmoc and Mob protecting groups can be removed under specific conditions to reveal the free selenocysteine residue.
Common Reagents and Conditions
Fmoc Deprotection: Typically achieved using piperidine in dimethylformamide (DMF).
Mob Deprotection: Achieved using trifluoroacetic acid (TFA) in the presence of scavengers like m-cresol and thioanisole.
Peptide Bond Formation: Commonly carried out using coupling reagents like HBTU or PyBOP in the presence of a base.
Major Products Formed
The major products formed from these reactions include peptides with incorporated selenocysteine residues, which can be further modified or used in various applications.
Scientific Research Applications
Peptide Synthesis
Fmoc-Sec(Mob)-OPfp is primarily utilized for synthesizing peptides that include selenocysteine residues. This is essential for studying protein structure and function, particularly in the context of redox biology, where selenium plays a pivotal role.
Case Study: Synthesis of Selenoproteins
Research demonstrated that peptides synthesized with this compound exhibited enhanced stability and activity due to the incorporation of selenocysteine. These peptides were analyzed for their structural integrity and biological activity, revealing insights into selenoprotein functionality .
Protein Engineering
The incorporation of selenocysteine into proteins allows for the exploration of selenoproteins' roles in various biological processes, including antioxidant defense mechanisms.
Case Study: Selenoenzymes
Studies involving selenoenzymes synthesized using this compound showed that these enzymes could resist electrophilic modifications, thus maintaining their catalytic efficiency under oxidative stress conditions .
Drug Development
This compound is also valuable in drug development, particularly for peptide-based therapeutics that require selenocysteine for improved efficacy.
Case Study: Antioxidant Peptides
Peptides synthesized using this compound have been investigated for their potential as antioxidant agents. The unique redox properties of selenocysteine contribute to the development of novel therapeutic agents targeting oxidative stress-related diseases .
Biological Research
The compound aids in studying selenium's role in biological systems, particularly its involvement in redox reactions and its effects on cellular signaling pathways.
Case Study: Redox Biology
Research utilizing this compound has provided insights into how selenium-containing peptides influence redox signaling pathways, which are crucial for cellular homeostasis and response to stress .
Mechanism of Action
The mechanism of action of Fmoc-Sec(Mob)-OPfp involves the incorporation of selenocysteine into peptides and proteins. Selenocysteine is known for its unique redox properties, which are crucial for the catalytic activity of selenoproteins. The incorporation of selenocysteine into peptides and proteins allows researchers to study these properties and their effects on biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Acid-Labile Selenium Protection
Fmoc-Sec(Mob)-OPfp is compared with derivatives featuring alternative acid-labile protecting groups:
- Key Findings: Fmoc-Sec(Xan)-OH and Fmoc-Sec(Trt)-OH offer TFA-labile alternatives but differ in shelf stability. Xan derivatives resist dehydration, whereas Trt derivatives degrade slowly at non-cryogenic temperatures . this compound balances reactivity and stability, though its OPfp ester increases coupling efficiency compared to non-activated analogs like Fmoc-Sec(Mob)-OH .
Activating Group Variations
OPfp esters are compared with other activating groups in selenocysteine derivatives:
- Key Findings: OPfp esters enable reagent-free coupling, unlike free acids requiring additives like HATU. However, Boc-Cys(Mob)-OPfp avoids Fmoc-related side reactions (e.g., β-piperidyl adducts) in base-sensitive contexts . this compound outperforms non-activated derivatives in coupling speed and purity, critical for complex selenopeptides .
Stability Under Deprotection Conditions
Behavior of Mob-protected compounds under DTNP (2,2′-dithiobis(5-nitropyridine)) deprotection:
- Key Findings: Sec(Mob) derivatives are highly reactive under DTNP, enabling rapid diselenide bond formation. In contrast, Sec(Bzl) derivatives require harsh conditions for deprotection . Sec(Mob)’s lability makes it ideal for oxidative folding of selenoproteins like thioredoxin reductase .
Research Implications and Challenges
- Advantages of this compound : High coupling efficiency, commercial availability, and compatibility with automated SPPS.
- Limitations : Risk of deselenation under basic conditions (e.g., piperidine treatment), necessitating optimized protocols .
- Emerging Alternatives : Fmoc-Sec(Xan)-OH shows promise for acid-labile deprotection without stability trade-offs .
Q & A
Q. Methodological Guidance
- Purity : Reverse-phase HPLC (Shimadzu LC-10AD) with UV detection at 260 nm (OPfp absorbance) .
- Identity : High-resolution mass spectrometry (HRMS) in positive ion mode; expected [M+H]⁺ for this compound: 751.77 .
- Stability : TGA/DSC to monitor decomposition above 150°C .
- Peptide Confirmation : MALDI-TOF MS post-cleavage and LC-ESI-MS/MS for diselenide mapping .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
